molecular formula C31H34N4O4S B2889379 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide CAS No. 422292-77-1

4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B2889379
CAS No.: 422292-77-1
M. Wt: 558.7
InChI Key: PBKXJZSZCZYAFP-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a sulfanyl-linked carbamoyl methyl group (attached to a 4-ethylphenyl moiety), a cyclohexane carboxamide scaffold, and a furan-2-ylmethyl substituent. The quinazolinone core is a known pharmacophore in medicinal chemistry, often contributing to kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O4S/c1-2-21-11-15-24(16-12-21)33-28(36)20-40-31-34-27-8-4-3-7-26(27)30(38)35(31)19-22-9-13-23(14-10-22)29(37)32-18-25-6-5-17-39-25/h3-8,11-12,15-17,22-23H,2,9-10,13-14,18-20H2,1H3,(H,32,37)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKXJZSZCZYAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide involves multiple steps, including the formation of the quinazolinone core, the introduction of the furan ring, and the attachment of the cyclohexane carboxamide group. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Furan Ring: This step may involve the use of furan-2-carboxaldehyde in a condensation reaction.

    Attachment of the Cyclohexane Carboxamide Group: This can be done through amide bond formation using cyclohexanecarboxylic acid and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

Potential applications in medicine include its use as a lead compound for the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it versatile for medicinal chemistry.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The quinazolinone core is shared among several analogs, but substituent modifications significantly alter physicochemical and pharmacological properties. Key comparisons include:

Compound Core Modification Key Substituents Reported Activity Reference
Target Compound 3,4-Dihydroquinazolin-4-one 4-Ethylphenylcarbamoylmethylsulfanyl, cyclohexane carboxamide, furan-2-ylmethyl Not explicitly reported (hypothesized)
4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide 3,4-Dihydroquinazolin-4-one 4-Ethoxyphenylcarbamoylmethylsulfanyl, tetrahydrofuranmethyl Improved metabolic stability
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide 3,4-Dihydroquinazolin-4-one (7-carboxamide) 4-Chlorophenyl, cyclopentyl, oxolane-methyl Enhanced lipophilicity
Disubstituted alkyl 4-(substituted)-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine Quinazolinone fused with dihydropyridine Sulfamoylphenyl, thioxo group, dihydropyridine Antiulcer activity (comparable to ranitidine)

Key Observations :

  • 4-Ethylphenyl vs. 4-Ethoxyphenyl : The ethoxy group (in ) increases electron density and may enhance metabolic stability compared to the ethyl group.
  • Furan-2-ylmethyl vs. Tetrahydrofuranmethyl : The unsaturated furan (target compound) may confer higher reactivity, while the tetrahydrofuran analog () improves solubility.
  • Cyclohexane Carboxamide vs. Cyclopentyl/Oxolane : Cyclohexane’s bulkiness may reduce membrane permeability compared to smaller cyclopentyl or oxolane groups ().
Pharmacological and Physicochemical Comparisons
  • Antiulcer Activity: Compounds with sulfamoylphenyl and dihydropyridine moieties (e.g., ) exhibit ulcer-healing effects by modulating gastric acid secretion.
  • Synthetic Accessibility : The target compound’s furan-2-ylmethyl group may complicate synthesis compared to simpler alkyl substituents (e.g., tetrahydrofuran in ).

Methodological Considerations in Structural Comparison

  • Similarity Coefficients : Tanimoto coefficients () and substructure fingerprinting () are critical for quantifying structural resemblance. The target compound shares <50% similarity with analogs in and due to its unique cyclohexane-furan combination.
  • Metabolic Pathway Analysis : Algorithms for chemical structure comparison () predict that the furan ring may undergo cytochrome P450-mediated oxidation, unlike saturated tetrahydrofuran analogs ().

Biological Activity

The compound 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide represents a complex organic structure with significant potential in medicinal chemistry. Its biological activity is primarily attributed to its quinazolinone core, which is known for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C29H30N4O3S
Molecular Weight 498.64 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing the quinazolinone moiety exhibit significant anticancer properties. This particular compound may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation and survival pathways. For instance, studies have shown that quinazolinone derivatives can modulate signaling pathways such as the PI3K/Akt pathway, leading to reduced tumor growth and increased apoptosis in various cancer cell lines .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. The presence of the furan and quinazolinone structures is believed to enhance its interaction with microbial enzymes, disrupting their function and leading to cell death. In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to and inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Signal Modulation : It can interact with various signaling pathways, altering cellular responses to external stimuli.
  • Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in malignant cells.

Case Studies

Several studies have explored the biological activity of similar compounds with modifications on the quinazolinone structure:

  • Anticancer Study : A derivative with a similar structure was tested against breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM .
  • Antimicrobial Evaluation : A related compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Inflammation Model : In a murine model of inflammation, administration of a quinazolinone derivative resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups .

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